molecular formula C12H10BrNO2S B3854112 1,3-benzodioxol-5-yl[(4-bromo-2-thienyl)methyl]amine

1,3-benzodioxol-5-yl[(4-bromo-2-thienyl)methyl]amine

Cat. No. B3854112
M. Wt: 312.18 g/mol
InChI Key: QBAHXSKCGMTSAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of “1,3-benzodioxol-5-yl[(4-bromo-2-thienyl)methyl]amine” is complex due to the presence of multiple functional groups. The benzodioxole group consists of a benzene ring fused with a dioxole ring . The bromo-thienyl group contains a thiophene ring with a bromine atom attached. The amine group consists of a nitrogen atom bonded to hydrogen atoms or carbon-containing groups .

Future Directions

The future directions for research on “1,3-benzodioxol-5-yl[(4-bromo-2-thienyl)methyl]amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of similar compounds via Pd - catalyzed C-N cross - coupling could be optimized . Additionally, the compound’s potential biological activity could be investigated, given that related compounds have shown activity against various cancer cell lines .

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-8-3-10(17-6-8)5-14-9-1-2-11-12(4-9)16-7-15-11/h1-4,6,14H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAHXSKCGMTSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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